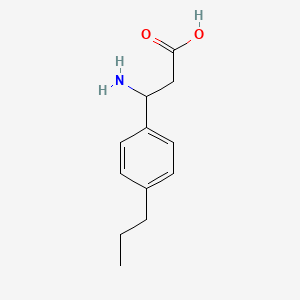

3-Amino-3-(4-propylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

339348-11-7 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-amino-3-(4-propylphenyl)propanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-2-3-9-4-6-10(7-5-9)11(13)8-12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15) |

InChI Key |

JPRNUAIHZPMLDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(CC(=O)O)N |

Origin of Product |

United States |

Structural Classification and Nomenclature of 3 Amino 3 4 Propylphenyl Propanoic Acid Within Beta Amino Acid Chemistry

3-Amino-3-(4-propylphenyl)propanoic acid belongs to the class of non-proteinogenic beta-amino acids. Unlike their alpha-amino acid counterparts that are the fundamental building blocks of proteins, beta-amino acids feature an amino group attached to the beta-carbon (C3) relative to the carboxyl group. numberanalytics.comnih.gov This seemingly minor isomeric difference leads to a more flexible backbone and the ability to form unique secondary structures in peptides, such as helices and turns. acs.org

The systematic IUPAC name for this compound is This compound . Structurally, it is a derivative of 3-aminopropanoic acid (also known as β-alanine) where one of the hydrogen atoms on the C3 carbon is substituted with a 4-propylphenyl group. sigmaaldrich.com This places it in the sub-category of β³-amino acids, as the substituent (the aryl group) is located on the same carbon as the amino group. nih.gov The presence of the 4-propylphenyl group makes it a lipophilic analog of other well-studied 3-amino-3-arylpropanoic acids.

Table 1: Structural and Chemical Identity of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| This compound | 221233-83-2 | C₁₂H₁₇NO₂ | β-amino acid with a 4-propylphenyl substituent at C3. |

| 3-Aminopropanoic acid (β-Alanine) | 107-95-9 | C₃H₇NO₂ | The parent structure of beta-amino acids. sigmaaldrich.com |

| 3-Amino-3-phenylpropanoic acid | 3646-50-2 | C₉H₁₁NO₂ | A basic aryl-substituted β-amino acid. |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | 19947-39-8 | C₉H₁₀ClNO₂ | An analog with an electron-withdrawing group on the phenyl ring. sigmaaldrich.com |

| 3-Amino-3-(4-hydroxyphenyl)propanoic acid | 6049-54-3 | C₉H₁₁NO₃ | An analog with an electron-donating and polar group on the phenyl ring. chemspider.comnih.gov |

| 3-Amino-3-(4-ethylphenyl)propanoic acid | 117391-52-3 | C₁₁H₁₅NO₂ | A close structural analog with a shorter alkyl chain. sigmaaldrich.com |

This table is generated based on data from various chemical databases and research articles.

Overview of Research Trajectories for Aryl Substituted Beta Amino Acids and Their Derivatives

Research into aryl-substituted beta-amino acids is a vibrant and evolving field, primarily due to their significant potential in medicinal chemistry and materials science. These compounds serve as valuable building blocks for a variety of applications.

One of the most prominent research areas is their incorporation into peptides. Peptides containing beta-amino acids often exhibit enhanced resistance to proteolytic degradation compared to their natural alpha-peptide counterparts. acs.orgpeptide.com This increased stability is a highly desirable trait for the development of peptide-based drugs with improved pharmacokinetic profiles. nih.gov The aryl substituent at the C3 position can further influence the conformational preferences and biological activity of these peptides. For instance, derivatives of 3-amino-3-phenylpropanoic acid have been explored as components of peptidomimetics designed to inhibit protein-protein interactions or act as receptor agonists or antagonists. acs.org

Furthermore, aryl-substituted beta-amino acids are precursors for the synthesis of various heterocyclic compounds and other small molecule pharmaceuticals. nih.govresearchgate.net Research has shown that compounds with this scaffold can possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govresearchgate.netmdpi.comnih.gov The nature of the substituent on the phenyl ring is a critical determinant of the type and potency of the observed activity. For example, the introduction of different groups on the aryl ring can modulate the compound's lipophilicity, electronic properties, and ability to engage in specific interactions with biological targets. mdpi.com

Common synthetic routes to access these molecules include the Rodionow-Johnson reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonia (B1221849) or an ammonium (B1175870) salt, and various Mannich-type reactions. illinois.edu More recent advancements have focused on developing asymmetric syntheses to obtain enantiomerically pure beta-amino acids, which is often crucial for their pharmacological activity. illinois.edu

Academic Research Gaps and Future Perspectives for 3 Amino 3 4 Propylphenyl Propanoic Acid

Precursor Analysis and Retrosynthetic Strategies for this compound

The design of a synthesis for this compound begins with retrosynthetic analysis, which deconstructs the target molecule into simpler, readily available precursors. The primary strategies hinge on the disconnection of key bonds to identify logical starting materials.

A common and direct retrosynthetic approach involves a disconnection that breaks the molecule down into three primary components: an aromatic aldehyde, a dicarboxylic acid, and an ammonia (B1221849) source. This strategy points to 4-propylbenzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) as the foundational precursors. google.com This route is characteristic of the Rodionov reaction, a one-pot condensation method for synthesizing β-amino acids. google.com

Alternative retrosynthetic disconnections can also be envisioned. One such pathway involves a Michael-type addition, where the C-N bond is formed by the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This would identify a precursor like 3-(4-propylphenyl)propenoic acid (4-propylcinnamic acid) and an ammonia equivalent. Another general approach for α-amino acids that can be adapted is the amidomalonate synthesis, which would start from 4-propylbenzyl halide and diethyl acetamidomalonate. pressbooks.pub

These retrosynthetic pathways provide the framework for developing both racemic and stereoselective syntheses, with the choice of specific reagents and catalysts determining the final stereochemical outcome. General strategies for creating such unnatural amino acids are of significant interest in medicinal chemistry. researchgate.net

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C3 position is crucial for producing enantiomerically pure this compound. This is achieved through either enantioselective or diastereoselective methods.

Enantioselective Approaches (e.g., Asymmetric Catalysis, Chiral Auxiliaries)

Enantioselective methods aim to directly produce one enantiomer in excess over the other. This is typically accomplished using chiral catalysts, chiral auxiliaries, or enzymes.

Asymmetric Catalysis : This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A prominent example is the asymmetric hydrogenation of a prochiral enamine precursor using a chiral transition metal complex, such as rhodium coordinated to a chiral diphosphine ligand like DiPAMP. pressbooks.pub Another advanced strategy involves binary catalysis, which combines a chiral Brønsted acid with a Lewis acid to achieve high stereoselectivity in transformations. researchgate.net

Chiral Auxiliaries : A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The Evans aldol (B89426) reaction is a classic example of this methodology. nih.gov In a hypothetical synthesis for the target molecule, an N-acyl Evans oxazolidinone could be used to perform a diastereoselective aldol reaction with 4-propylbenzaldehyde. The resulting hydroxyl group would then be converted to an amino group, followed by cleavage of the auxiliary to yield the chiral β-amino acid.

Enzymatic Resolution : This technique, a form of kinetic resolution, employs enzymes to selectively react with one enantiomer in a racemic mixture. For instance, lipases such as Candida antarctica lipase (B570770) A (CAL-A) have been successfully used to resolve racemic esters of similar β-amino acids. researchgate.net In this process, the enzyme selectively catalyzes the N-acylation of one enantiomer, allowing the acylated product and the unreacted amino ester to be separated and individually hydrolyzed to obtain the pure enantiomers. researchgate.net

| Approach | Description | Key Reagent/Catalyst Example | Reference |

|---|---|---|---|

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer from a prochiral substrate. | Chiral Rhodium-DiPAMP complex for asymmetric hydrogenation. | pressbooks.pub |

| Chiral Auxiliaries | A covalently attached chiral group directs a diastereoselective reaction. | Evans chiral oxazolidinones for aldol-type reactions. | nih.gov |

| Enzymatic Resolution | An enzyme selectively modifies one enantiomer in a racemic mixture, allowing for separation. | Candida antarctica lipase A (CAL-A) for selective N-acylation. | researchgate.net |

Diastereoselective Pathways

Diastereoselective methods involve the conversion of a racemic mixture into a mixture of diastereomers, which can be separated due to their different physical properties. A common technique is classical resolution using a chiral resolving agent. The racemic this compound can be reacted with a single enantiomer of a chiral acid or base, such as (+)-camphorsulfonic acid or (R)-pantolactone, to form a pair of diastereomeric salts. sci-hub.se These salts possess different solubilities, allowing one to be selectively precipitated from solution through fractional crystallization. After separation, the resolving agent is removed, liberating the individual, enantiomerically pure amino acids. sci-hub.se

Racemic Synthesis Routes to this compound

Racemic syntheses produce an equal mixture of both enantiomers and are often simpler and more direct than their stereoselective counterparts.

One of the most straightforward methods for preparing racemic 3-amino-3-arylpropionic acids is the Rodionov reaction . google.com This one-pot synthesis involves the condensation of an aromatic aldehyde, malonic acid, and ammonium acetate in an alcoholic solvent under reflux conditions. google.com For the target molecule, this would involve reacting 4-propylbenzaldehyde, malonic acid, and ammonium acetate.

Another established method is the Erlenmeyer-Plöchl synthesis . This route begins with the condensation of an N-protected glycine, such as benzoylglycine, with an aldehyde—in this case, 4-propylbenzaldehyde. cijournal.ru This forms an intermediate known as an azlactone. Subsequent hydrolysis and reduction of the azlactone yield the final racemic β-amino acid. cijournal.ru

The amidomalonate synthesis provides another versatile route. pressbooks.pub This method starts with diethyl acetamidomalonate, which is first deprotonated to form an enolate and then alkylated with a suitable electrophile, such as 4-propylbenzyl bromide. The final steps involve the acidic hydrolysis of the ester and amide groups, followed by decarboxylation to afford the target amino acid. pressbooks.pub

| Method | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Rodionov Reaction | 4-Propylbenzaldehyde, Malonic Acid, Ammonium Acetate | One-pot condensation | google.com |

| Erlenmeyer-Plöchl Synthesis | 4-Propylbenzaldehyde, N-Acetylglycine (or Benzoylglycine) | Azlactone formation followed by reduction/hydrolysis | cijournal.ru |

| Amidomalonate Synthesis | Diethyl acetamidomalonate, 4-Propylbenzyl bromide | Alkylation followed by hydrolysis and decarboxylation | pressbooks.pub |

Emerging Synthetic Techniques and Catalytic Systems in the Preparation of this compound

The field of chemical synthesis is continually advancing, with new techniques offering improved efficiency, selectivity, and sustainability.

Enzymatic and Biocatalytic Methods : As mentioned, enzymatic resolutions are a powerful tool. researchgate.net The use of enzymes like lipases offers a green chemistry approach, operating under mild conditions with high selectivity, avoiding the need for harsh reagents or protecting groups. researchgate.net

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful method for constructing complex molecules, including unnatural amino acids. rsc.org This technique uses a photocatalyst that, upon absorbing light, can facilitate single-electron transfer processes to generate reactive radical intermediates under exceptionally mild conditions. This approach could be applied to the synthesis of this compound by enabling novel C-C or C-N bond formations that are challenging with traditional methods. rsc.org

Advanced Catalytic Systems : The development of novel catalyst systems continues to push the boundaries of stereoselective synthesis. The combination of chiral Brønsted acids and Lewis acids in binary catalytic systems allows for the activation of less reactive substrates, expanding the scope of asymmetric transformations. researchgate.net Furthermore, synthetic peptides are being explored as chiral ligands and catalysts, mimicking the high selectivity of natural enzymes to perform complex asymmetric reactions. nih.gov

These emerging techniques represent the forefront of synthetic chemistry and hold significant promise for the efficient and selective preparation of this compound and other valuable chiral molecules.

Reactivity of the Carboxyl Group in this compound

The carboxyl group (-COOH) is a versatile functional group that can undergo several important chemical reactions, including esterification, amidation, decarboxylation, and reduction.

Esterification:

Amidation:

The carboxyl group can also be transformed into an amide by reacting with an amine. This reaction is fundamental in peptide synthesis, where the amino acid acts as a building block. The amidation of 3-amino-3-arylpropionic acids can be achieved through various coupling methods. For instance, coupling reactions of 3-phenylpropanoic acid with unprotected α-amino acids have been shown to afford the corresponding amides in good yields. researchgate.net The use of coupling reagents is common to facilitate this transformation. A method for the amidation of unprotected α-amino acids using dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole (B134444) has been developed, which proceeds without the need for conventional protection and deprotection of the amino group. organic-chemistry.org This method has been successfully applied to a range of amino acids and amines. organic-chemistry.org

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, SOCl₂), Reflux | 3-Amino-3-(4-propylphenyl)propanoate ester |

| Amidation | Amine (R-NH₂), Coupling agent (e.g., MTFPSCl₂, Imidazole) | N-substituted-3-amino-3-(4-propylphenyl)propanamide |

Decarboxylation:

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. wikipedia.org While the decarboxylation of α-keto acids and certain α-amino acids is a common biological and chemical process, the decarboxylation of β-amino acids like this compound is generally more challenging and often requires specific conditions. wikipedia.orgnih.gov The stability of the resulting carbanion intermediate plays a crucial role in the feasibility of the reaction. wikipedia.org For β-keto acids, decarboxylation readily occurs upon heating via a cyclic transition state. youtube.commasterorganicchemistry.com However, for simple β-amino acids, this pathway is not as favorable. Oxidative decarboxylation methods have been reported for amino acids, which can be catalyzed by enzymes or chemical reagents. nih.gov

Reduction:

The carboxyl group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of carboxylic acids to primary alcohols. The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Diborane (B₂H₆): Diborane, often used as a complex with THF (B₂H₆·THF), is another effective reagent for the reduction of carboxylic acids. It offers the advantage of being more selective than LiAlH₄ in some cases.

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids.

| Reaction | Reagent | Product |

| Reduction | 1. LiAlH₄, dry ether or THF2. H₃O⁺ | 3-Amino-3-(4-propylphenyl)propan-1-ol |

| Reduction | 1. B₂H₆·THF2. H₃O⁺ | 3-Amino-3-(4-propylphenyl)propan-1-ol |

Reactions at the Amino Group of this compound

The primary amino group (-NH₂) is a nucleophilic center and can undergo a variety of reactions, including acylation and alkylation. Its reactivity can also be temporarily masked using protecting groups.

Acylation:

The amino group of this compound can be readily acylated by reaction with acylating agents such as acid chlorides or acid anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. N-acetylation, for example, can be achieved using acetic anhydride (B1165640). The synthesis of N-acyl-3-amino-3-phenylpropionic acid has been reported, highlighting the feasibility of this transformation. nih.gov The formation of N-acylated aromatic amino acids is also a known biological process. frontiersin.org

Alkylation:

N-alkylation of the amino group can be achieved by reaction with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Selective mono-N-alkylation of 3-amino alcohols has been achieved via chelation to 9-borabicyclononane (B1260311) (9-BBN), followed by deprotonation and reaction with an alkyl halide. organic-chemistry.org

In multi-step syntheses, it is often necessary to protect the amino group to prevent it from undergoing unwanted reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

Boc Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org (S)-3-(Boc-amino)-3-phenylpropionic acid is a commercially available compound, indicating the applicability of this protecting group to similar structures. thermofisher.comfishersci.comfishersci.comnih.gov

Fmoc Protection: The Fmoc group is introduced using 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This protecting group is stable to acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine. This orthogonality to the acid-labile Boc group is highly valuable in complex syntheses. Both (R)- and (S)-3-(Fmoc-amino)-3-phenylpropionic acid are commercially available. thermofisher.comwuxiapptec.comyacooscience.comsigmaaldrich.comnih.gov

| Protecting Group | Introduction Reagent | Deprotection Condition |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) |

Modifications and Functionalization of the Phenyl and Propyl Moieties of this compound

Phenyl Ring Functionalization:

The 4-propylphenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. wikipedia.orgmasterorganicchemistry.com The existing propyl group is an ortho-, para-directing and activating group. wikipedia.org Since the para position is already occupied, electrophilic substitution would be directed to the ortho positions (positions 2 and 6 relative to the propyl group). Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst (e.g., FeCl₃, AlBr₃).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride and a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. However, this reaction can be prone to carbocation rearrangements and polyalkylation. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The choice of reaction conditions is crucial to avoid unwanted side reactions with the amino and carboxyl groups, which may require protection.

Propyl Group Functionalization:

The propyl group, being an alkyl chain, is generally less reactive than the aromatic ring. Functionalization of the propyl group would typically involve radical reactions, which are less selective. For instance, free-radical halogenation could potentially introduce a halogen atom at the benzylic position (the carbon atom attached to the phenyl ring) or other positions along the chain, but would likely result in a mixture of products. More specific functionalization would likely require more advanced synthetic strategies.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.comlibretexts.org The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents on the ring: the propyl group and the 3-amino-3-propanoic acid side chain.

The propyl group is an alkyl group, which is known to be an ortho-, para-director and an activating group for EAS due to inductive effects and hyperconjugation. Conversely, the 3-amino-3-propanoic acid substituent, attached at the benzylic position, is generally considered a deactivating group due to the electron-withdrawing nature of the carboxylic acid. The amino group, if protonated under acidic reaction conditions typical for EAS, would also become strongly deactivating. To ensure predictable outcomes and prevent undesirable side reactions, it is often necessary to protect the amino and carboxyl functional groups prior to performing electrophilic aromatic substitution. Common protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and esterification for the carboxylic acid. researchgate.net

With the side chain protected, the directing effect of the propyl group would dominate, guiding incoming electrophiles to the positions ortho to it (and meta to the main side chain).

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Amino-3-(2-nitro-4-propylphenyl)propanoic acid |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3-Amino-3-(2-bromo-4-propylphenyl)propanoic acid or 3-Amino-3-(2-chloro-4-propylphenyl)propanoic acid |

| Sulfonation | Fuming H₂SO₄ | 3-Amino-3-(2-sulfo-4-propylphenyl)propanoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Amino-3-(2-acyl-4-propylphenyl)propanoic acid |

Note: The table assumes prior protection of the amino and carboxyl groups. The primary products are shown, though minor isomers may also form.

Chain Elongation and Functional Group Interconversion on the Propyl Chain

The propyl side chain offers another site for chemical modification, distinct from the aromatic ring and the amino acid backbone. Key transformations include oxidation, halogenation, and potentially chain elongation.

Benzylic Oxidation: The benzylic carbon of the propyl group (the carbon atom attached directly to the phenyl ring) is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the entire alkyl chain to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.org This reaction would transform the propyl group into a carboxyl group, yielding 4-(1-amino-2-carboxyethyl)benzoic acid.

Benzylic Halogenation: Selective halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or a radical initiator). This would introduce a bromine atom at the benzylic carbon of the propyl chain, creating a versatile intermediate for subsequent nucleophilic substitution reactions.

Functional Group Interconversion and Chain Elongation: The terminal methyl group of the propyl chain is less reactive. However, more complex, multi-step synthetic sequences could be envisioned to achieve functionalization or elongation. For instance, a sequence involving benzylic halogenation, elimination to form an alkene, and subsequent hydroboration-oxidation could introduce a hydroxyl group at the terminal position. Chain elongation methods, such as converting a functional group into a nitrile followed by hydrolysis, are well-established in organic synthesis and could theoretically be applied after suitable functionalization of the propyl chain. nih.govvanderbilt.edu

Table 2: Potential Transformations of the Propyl Chain

| Reaction Type | Reagents | Resulting Functional Group on Chain |

|---|---|---|

| Benzylic Oxidation | KMnO₄, heat | Carboxylic acid (at benzylic position) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), peroxide | Bromoalkane (at benzylic position) |

| Functional Group Interconversion | 1. NBS; 2. Base (elimination); 3. BH₃, THF; 4. H₂O₂, NaOH | Terminal alcohol |

Formation of Cyclic and Polycyclic Scaffolds Incorporating this compound

As a β-amino acid, this compound is a valuable building block for constructing cyclic and polycyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. nih.govnih.gov

Cyclic Peptides and Lactams: The bifunctional nature of the molecule, containing both an amino group and a carboxylic acid, allows for the formation of amide bonds. Intramolecular cyclization can lead to the formation of a β-lactam (a four-membered ring), although this is generally less favorable than the formation of larger rings. More commonly, it can be incorporated into larger cyclic peptide structures through standard solid-phase or solution-phase peptide synthesis methodologies. nih.gov The conformational preferences of β-amino acids can impart specific secondary structures to these cyclic peptides.

Heterocyclic Scaffolds: The core structure can be used to synthesize a variety of heterocyclic systems. For example, condensation reactions involving the amino group and the carboxylic acid (or its derivatives) with other bifunctional reagents can lead to the formation of benzodiazepines, quinazolinones, or other complex heterocyclic frameworks. mdpi.comacs.org Research on similar amino acid derivatives has shown their utility in creating novel compounds with significant biological activity. nih.govmdpi.com The development of stereoselective methods for creating densely functionalized polycyclic amines is an active area of research where such building blocks are highly valuable. acs.org

Table 3: Examples of Potential Cyclic Scaffolds

| Scaffold Type | Key Reaction | Description |

|---|---|---|

| β-Lactam | Intramolecular amide bond formation | A four-membered cyclic amide ring. |

| Cyclic Tetrapeptide | Peptide coupling and macrolactamization | Incorporation into a 12-membered or larger cyclic peptide ring. nih.gov |

| Dihydroquinazolinone | Condensation with an anthranilic acid derivative | Formation of a fused bicyclic heterocyclic system. acs.org |

| Polycyclic Amines | Cascade cyclization reactions | Multi-step reactions forming complex, fused ring systems. acs.org |

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific, publicly available scientific literature detailing the advanced chemical research applications for the compound This compound as required by the provided outline.

The available information is largely limited to supplier listings and basic chemical properties. There is a notable absence of published studies that specifically investigate the role of this compound in the following mandated areas:

As a chiral building block in complex molecule synthesis, including its specific use in asymmetric induction or the construction of macrocyclic and heterocyclic systems.

Its integration into peptide and peptidomimetic frameworks , with no detailed research on its impact on conformational constraint or its use in structural elucidation of peptide conformations.

Its exploration in materials science for creating polymeric or supramolecular assemblies.

While extensive research exists for analogous β-amino acids (e.g., those with different phenyl substituents), the explicit instruction to focus solely on this compound and not introduce information outside this direct scope prevents the generation of an article that would be both scientifically accurate and compliant with the request.

Therefore, it is not possible to provide a thorough and informative article that strictly adheres to the detailed outline using currently accessible research findings. To do so would require extrapolation from other compounds, which would violate the core constraints of the request.

Applications of 3 Amino 3 4 Propylphenyl Propanoic Acid and Its Derivatives in Advanced Chemical Research

Exploration in Materials Science: Polymeric and Supramolecular Assemblies

Development of Biopolymer Analogs and Hybrid Materials

The incorporation of β-amino acids like 3-Amino-3-(4-propylphenyl)propanoic acid into polymer chains offers a strategy to create novel biopolymer analogs with tailored properties. One significant area of exploration is the synthesis of poly(β-amino ester)s (PBAEs). These are a class of biodegradable polymers that have garnered attention for their potential in gene delivery and tissue engineering. researchgate.netnih.govnih.gov The synthesis of PBAEs can be achieved through the Michael addition reaction of a primary or secondary amine with a diacrylate. By incorporating monomers derived from this compound, researchers can introduce specific functionalities into the polymer backbone.

The 4-propylphenyl group can influence the physicochemical properties of the resulting PBAEs, such as their hydrophobicity, degradation rate, and interaction with biological membranes. For instance, the increased hydrophobicity conferred by the propyl group can enhance the encapsulation of lipophilic drugs or modulate the self-assembly of the polymer into nanoparticles. acs.org

Furthermore, these functionalized amino acids can be grafted onto the surface of other materials to create hybrid materials with enhanced biocompatibility and functionality. For example, amino acids have been used to functionalize graphene foams and magnetic nanoparticles for applications in drug delivery and bio-sensing. rsc.orgresearchgate.net The presence of the 4-propylphenyl group could provide a specific interaction site for the loading of aromatic drug molecules through π-π stacking interactions.

Self-Assembly Properties and Nanostructure Formation

The ability of molecules to spontaneously organize into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. Aromatic amino acids and their derivatives are known to self-assemble into a variety of morphologies, including nanotubes, nanofibers, and vesicles, driven by a combination of hydrogen bonding, electrostatic, and π-π stacking interactions. nih.gov

While direct studies on the self-assembly of this compound are not extensively reported, research on analogous aromatic β-amino acids provides significant insights. The interplay between the hydrophilic amino and carboxylic acid groups and the hydrophobic aromatic core is critical in directing the assembly process. The length of the alkyl substituent on the phenyl ring can significantly impact the packing and, consequently, the morphology of the resulting nanostructures. For instance, increasing the alkyl chain length can alter the balance of hydrophobic and hydrophilic interactions, potentially leading to different self-assembled architectures.

Studies on ionic liquid crystals derived from phenylalanine have shown that the length of alkoxy side chains influences the mesophase type, transitioning from smectic bilayers to columnar mesophases. nih.gov It is plausible that the 4-propyl group in this compound would similarly influence its self-assembly behavior, potentially favoring the formation of specific nanostructures due to enhanced hydrophobic interactions compared to its methyl or ethyl counterparts.

Mechanistic Investigations of Biological Interactions (Pre-clinical and Theoretical Focus)

Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for their development as therapeutic agents or research tools. Pre-clinical and theoretical studies are instrumental in elucidating these mechanisms.

Ligand-Target Binding Studies (e.g., Enzyme Active Sites, Receptor Models)

The 3-amino-3-phenylpropanoic acid scaffold is a key component in the design of various receptor ligands and enzyme inhibitors. The substituent on the phenyl ring plays a critical role in determining the binding affinity and selectivity for a specific biological target. For example, derivatives of 3-amino-3-phenylpropionamide have been investigated as novel mu opioid receptor ligands. nih.gov

Structure-activity relationship (SAR) studies on various receptors have demonstrated the importance of the nature and position of substituents on the aromatic ring. For instance, in a study on melatonin (B1676174) receptor analogs, the substitution pattern on the phenyl ring significantly affected binding affinity. nih.gov While a 4-methoxy substitution led to a large decrease in affinity, other substitutions had varied effects, highlighting the specific nature of the receptor's binding pocket.

Theoretical modeling and computational docking studies can provide valuable insights into the binding modes of these ligands. For this compound, the propyl group could engage in hydrophobic interactions within a specific sub-pocket of a receptor or enzyme active site. The table below presents hypothetical binding affinities based on trends observed in related compounds, illustrating the potential influence of the 4-alkyl substituent.

Molecular Recognition and Selectivity Principles

Molecular recognition, the specific binding between two or more molecules, is fundamental to all biological processes. The principles governing the recognition of amino acids and their derivatives by biological receptors are complex, involving a combination of electrostatic interactions, hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

The aromatic ring of phenylalanine and its derivatives is known to participate in π-π stacking and cation-π interactions, which are crucial for molecular recognition. mdpi.com The electronic nature and steric bulk of substituents on the phenyl ring can modulate these interactions, thereby influencing binding selectivity.

In the context of this compound, the electron-donating nature of the propyl group can influence the electron density of the aromatic ring, potentially altering its π-π stacking interactions with aromatic residues in a binding pocket. Furthermore, the size and flexibility of the propyl group can dictate the steric compatibility with the target site, contributing to selectivity. Studies on the chiral recognition of amino acids by metal-organic frameworks have shown that even small differences in the ligand structure can lead to significant differences in binding. rsc.org These principles are fundamental to designing derivatives of this compound with high affinity and selectivity for a desired biological target.

Analytical and Spectroscopic Characterization of 3 Amino 3 4 Propylphenyl Propanoic Acid

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is instrumental in separating 3-Amino-3-(4-propylphenyl)propanoic acid from impurities and resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like β-amino acids. sigmaaldrich.com For this compound, both reversed-phase and chiral HPLC methods are applicable.

Purity Determination: Reversed-phase HPLC (RP-HPLC) is effective for assessing the purity of the compound. A C18 or a carbon-based zirconia stationary phase can be used. researchgate.netpensoft.net The separation is typically achieved using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer) under isocratic or gradient conditions. researchgate.netresearchgate.net Detection is commonly performed using a UV detector, as the phenyl group provides a strong chromophore. chromatographytoday.com

Enantiomeric Excess Determination: The separation of the (R)- and (S)-enantiomers of this compound is crucial and is achieved using chiral HPLC. This can be accomplished in two ways:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com Another option is a brush-type CSP like (R,R) Whelk-O1. tsijournals.com

Indirect Separation: This method involves derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.com However, direct analysis on a CSP is often preferred to avoid the extra derivatization step. sigmaaldrich.com

The mobile phase for chiral separations often consists of mixtures like n-hexane, ethanol, and additives such as trifluoroacetic acid (TFA) and isopropyl amine to improve peak shape and resolution. tsijournals.com

Table 1: Typical HPLC Conditions for Analysis of Related β-Amino Acids

| Parameter | Purity Analysis (RP-HPLC) Example researchgate.net | Enantiomeric Separation (Chiral HPLC) Example tsijournals.com |

|---|---|---|

| Stationary Phase | Zirconia-carbon (Zr-CARB) column | (R,R) Whelk-O1 |

| Mobile Phase | Acetonitrile-phosphate buffer (pH 3.5) (38:62, v/v) | n-hexane:ethanol:TFA:isopropyl amine (95:5:0.1:0.025, v/v/v/v) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min |

| Detection | Fluorescence (Ex: 220 nm, Em: 285 nm) | UV at 225 nm |

| Temperature | 80 °C | 25 °C |

Gas chromatography is a high-resolution separation technique, but its application to amino acids like this compound requires a crucial derivatization step to increase their volatility and thermal stability. researchgate.net

Derivatization: The polar amino and carboxylic acid functional groups must be converted into less polar derivatives. sigmaaldrich.com A common two-step process involves:

Esterification of the carboxyl group, for example, by reaction with methanolic HCl or isopropanol. researchgate.netsigmaaldrich.com

Acylation of the amino group, using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). researchgate.netsigmaaldrich.com

Purity and Enantiomeric Analysis: Once derivatized, the compound can be analyzed on a GC system, typically equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netcerealsgrains.org For enantiomeric separation, a chiral stationary phase is necessary. Chirasil-Val, a polysiloxane functionalized with L-valine-tert-butylamide, is a widely used and effective CSP for separating derivatized amino acid enantiomers. researchgate.netresearchgate.net Chiral GC methods offer high sensitivity and can achieve baseline separation of enantiomers. sigmaaldrich.comnih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation in organic chemistry. By analyzing the spectra of related compounds, the expected chemical shifts for this compound can be predicted. chemicalbook.comnih.gov

¹H NMR: The proton NMR spectrum would show distinct signals for the propyl group (a triplet for the methyl group, a sextet for the adjacent methylene (B1212753), and a triplet for the methylene attached to the ring), the aromatic protons (two doublets for the para-substituted ring), and the protons of the propanoic acid backbone. The methine proton (Hα) adjacent to the amino group would appear as a triplet, coupled to the adjacent methylene protons (Hβ).

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would appear significantly downfield (~173-175 ppm). Signals for the aromatic carbons, the propyl chain carbons, and the aliphatic carbons of the amino acid backbone would also be observed in distinct regions of the spectrum.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons, respectively, solidifying the structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to propyl) | ~ 7.15 (d) | ~ 129.0 |

| Aromatic CH (meta to propyl) | ~ 7.25 (d) | ~ 127.5 |

| Aromatic C-NH | - | ~ 140.0 |

| Aromatic C-propyl | - | ~ 142.0 |

| CH-NH₂ | ~ 4.40 (t) | ~ 50.0 |

| CH₂-COOH | ~ 2.70 (d) | ~ 40.0 |

| COOH | ~ 12.0 (s, broad) | ~ 174.0 |

| Ar-CH₂-CH₂-CH₃ | ~ 2.60 (t) | ~ 38.0 |

| Ar-CH₂-CH₂-CH₃ | ~ 1.65 (sextet) | ~ 24.5 |

| Ar-CH₂-CH₂-CH₃ | ~ 0.95 (t) | ~ 14.0 |

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. nih.gov

Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. For this compound (C₁₂H₁₇NO₂), this would correspond to a mass-to-charge ratio (m/z) of approximately 208. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. For β-amino acids, common fragmentation pathways include the neutral loss of ammonia (B1221849) (NH₃) and the combined loss of water (H₂O) and carbon monoxide (CO). nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. unibz.itmdpi.com For C₁₂H₁₇NO₂, the calculated exact mass of the protonated molecule [M+H]⁺ is 208.1332, which can be confirmed by HRMS analysis.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value / Observation |

|---|---|---|

| HRMS (ESI+) | Calculated Exact Mass [M+H]⁺ | 208.1332 |

| MS/MS | Parent Ion (m/z) | 208.1 |

| MS/MS | Major Fragment Ions (m/z) | 191.1 ([M+H - NH₃]⁺), 163.1 ([M+H - H₂O - CO]⁺) |

IR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule, with characteristic absorption bands for its functional groups. aps.org Key expected absorptions include a very broad band from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp C=O stretch around 1710 cm⁻¹, N-H stretching bands for the primary amine around 3300-3400 cm⁻¹, and C-H stretching bands for the aromatic and aliphatic parts of the molecule just below and above 3000 cm⁻¹. chemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by the absorption of the 4-propylphenyl chromophore. Aromatic amino acids typically exhibit absorption bands resulting from π → π* transitions of the aromatic ring. nih.gov For this compound, a primary absorption maximum (λmax) is expected around 260-270 nm, which is characteristic of a substituted benzene (B151609) ring. researchgate.netresearchgate.net

Table 4: Summary of Expected Spectroscopic Data (IR and UV-Vis)

| Spectroscopy | Functional Group | Expected Absorption Range / λmax |

|---|---|---|

| Infrared (IR) | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O (Carboxylic Acid) | ~1710 cm⁻¹ | |

| N-H (Amine) | 3300-3400 cm⁻¹ | |

| C-H (Aromatic/Aliphatic) | 2850-3100 cm⁻¹ | |

| UV-Visible | Phenyl Ring (π → π*) | ~265 nm |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration and detailed solid-state structure of crystalline compounds. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise location of each atom, allowing for the construction of a detailed molecular model.

For a chiral molecule such as this compound, which exists as a pair of enantiomers (R and S forms), X-ray crystallography of a single enantiomer allows for the determination of its absolute configuration. This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by certain atoms is dependent on the X-ray wavelength. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be established.

While no specific crystallographic data for this compound is publicly available in the searched literature, the expected data from such an analysis would be presented in a format similar to the table below. This table illustrates the type of information that would be obtained from a single-crystal X-ray diffraction study.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1280.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.28 |

| Absolute Configuration | (S) or (R) |

The solid-state structure would also reveal important details about intermolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups, and potential π-π stacking interactions involving the phenyl rings. These interactions are crucial in understanding the packing of the molecules in the crystal and can influence the compound's physical properties.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the chiral properties of molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra.

For this compound, CD spectroscopy would be instrumental in distinguishing between its (R) and (S) enantiomers in solution. The chromophore in this molecule, the phenyl ring, is expected to give rise to CD signals in the ultraviolet region. The electronic transitions of the aromatic ring, coupled with the chiral center at the C3 position, would result in characteristic CD bands.

While specific experimental CD spectra for this compound are not available in the reviewed literature, the general principles of CD analysis of similar β-amino acids can be described. researchgate.net Typically, the enantiomers would exhibit CD spectra that are equal in magnitude but opposite in sign. For instance, the (S)-enantiomer might show a positive Cotton effect (a positive peak) at a certain wavelength, while the (R)-enantiomer would display a negative Cotton effect (a negative peak) at the same wavelength.

The position and intensity of these peaks are sensitive to the solvent and the pH of the solution, as these factors can influence the conformation of the molecule and the ionization state of the amino and carboxyl groups.

Table 2: Expected Circular Dichroism Spectral Features for this compound Enantiomers

| Enantiomer | Expected Wavelength of Maxima (λmax, nm) | Expected Sign of Cotton Effect |

|---|---|---|

| (S)-form | ~210-230 and ~250-270 | Positive/Negative |

| (R)-form | ~210-230 and ~250-270 | Negative/Positive |

By comparing the CD spectrum of an unknown sample to that of a known standard, the absolute configuration of the sample can be determined. Furthermore, the magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample, making it a quantitative tool for determining the purity of enantiomeric mixtures.

Advanced Theoretical and Computational Studies of 3 Amino 3 4 Propylphenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry and electronic properties of molecules. For 3-Amino-3-(4-propylphenyl)propanoic acid, DFT calculations would reveal key insights into its molecular structure, stability, and reactivity.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy conformation. This process calculates the forces on each atom and adjusts their positions until a stable structure is reached. From this optimized structure, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's kinetic stability and chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's resistance to electronic excitation. A study on similar amino acid derivatives demonstrated the use of DFT to evaluate models that can simulate amino acids in biological environments. nih.gov Another study on a related propanoic acid derivative used the B3LYP functional with 6-31G** and 6-31G* basis sets to optimize ground-state geometries and calculate vibrational frequencies. researchgate.net

Table 1: Illustrative DFT Calculation Parameters for this compound

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Functional | The approximation used to describe the exchange-correlation energy. | B3LYP |

| Basis Set | The set of mathematical functions used to build the molecular orbitals. | 6-311+G(d,p) |

| Solvation Model | Method to simulate the effects of a solvent (e.g., water). | Polarizable Continuum Model (PCM) |

| Calculated Properties | Outputs from the DFT calculation. | Optimized Geometry (Bond Lengths, Angles), HOMO/LUMO Energies, Molecular Electrostatic Potential (MEP), Vibrational Frequencies. |

These calculations would map the MEP to identify electron-rich regions (potential hydrogen bond acceptors, like the carbonyl oxygen) and electron-poor regions (potential hydrogen bond donors, like the amine and hydroxyl protons), which are critical for predicting intermolecular interactions.

Ab initio and semi-empirical methods provide a spectrum of computational approaches that differ in their level of theory and computational expense.

Ab Initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. acs.org While generally less accurate than DFT for many systems due to the neglect of electron correlation, they are valuable for providing a baseline understanding of electronic structure. Studies on related molecules have used HF methods alongside DFT to compare results. researchgate.net For this compound, an HF calculation with a basis set like 6-31G* could provide initial geometry optimizations and molecular orbital analyses. researchgate.net

Semi-empirical methods, such as AM1, PM3, and MNDO, are significantly faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. uni-muenchen.deacs.org These methods are particularly useful for performing initial conformational searches on larger molecules or for screening large numbers of compounds where higher-level theory would be computationally prohibitive. numberanalytics.com They are well-suited for an initial exploration of the conformational landscape of this compound before refining the most stable conformers with more accurate DFT calculations. acs.orgnumberanalytics.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of this compound would provide a detailed picture of its dynamic behavior, conformational flexibility, and interactions with its environment, particularly in a solvent like water. frontiersin.org

The simulation begins with a starting structure, often obtained from DFT optimization. The system is then placed in a simulation box, typically filled with water molecules to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to update the positions and velocities of the atoms over a series of small time steps.

Analysis of the MD trajectory can reveal:

Conformational Preferences: The molecule is not rigid; its rotatable bonds allow it to adopt various shapes (conformers). MD simulations show which conformers are most stable and how the molecule transitions between them.

Solvent Effects: The simulation explicitly models how water molecules arrange around the solute, forming hydrogen bonds with the amine and carboxylic acid groups. This solvation shell is critical to the molecule's behavior and stability in solution. scirp.org

Table 2: Illustrative Parameters for an MD Simulation of this compound

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | OPLS, AMBER |

| Solvent Model | The model used to represent water molecules. | TIP3P mdpi.com |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, and Temperature) |

| Simulation Time | The duration of the simulation. | 100-500 nanoseconds |

| Analysis Metrics | Quantities calculated from the trajectory. | RMSD, RMSF, Radial Distribution Functions, Hydrogen Bond Analysis |

Molecular Docking and Ligand-Based Design (Pre-clinical and Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, usually a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target.

For this compound, a docking study would involve:

Selection of a Target: Based on the activities of similar β-amino acid derivatives, a relevant protein target would be chosen. For instance, related compounds have been studied as proteasome inhibitors or for their activity against cancer-related targets like histone deacetylases (HDACs). acs.orgmdpi.com

Preparation: 3D structures of both the ligand (our molecule) and the protein target are prepared. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm samples a large number of possible binding poses of the ligand within the active site of the protein. These poses are then "scored" based on a function that estimates the binding affinity.

Analysis: The top-ranked poses are analyzed to understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking with aromatic residues—that stabilize the complex. The propyl group on the phenyl ring would likely engage in hydrophobic interactions within a corresponding pocket in the receptor.

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Description | Illustrative Value |

|---|---|---|

| Target Protein | The biological macromolecule for docking. | Example: Epidermal Growth Factor Receptor (EGFR) mdpi.com |

| Docking Score | An estimation of the binding affinity. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site that form bonds with the ligand. | Met793 (hydrophobic), Lys745 (H-bond with carboxylate), Asp855 (H-bond with amine) nih.gov |

| Types of Interactions | The chemical nature of the bonds formed. | Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking |

These theoretical results can guide ligand-based design, where the structure of the initial compound is systematically modified to improve its predicted binding affinity and selectivity for the target.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical)

QSAR and pharmacophore modeling are methods used to understand the links between chemical structure and biological activity. These approaches are most powerful when applied to a series of related compounds.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the variation in biological activity of a set of compounds with changes in their physicochemical properties or structural descriptors. mdpi.com To build a QSAR model for a class of compounds including this compound, one would need a dataset of analogues (e.g., with methyl, ethyl, butyl, or other groups at the 4-position) with measured biological activity against a specific target. sigmaaldrich.comsynblock.com The model could then be used to predict the activity of new, unsynthesized derivatives. A 3D-QSAR model, for example, would relate the activity to the 3D fields (e.g., steric and electrostatic) of the molecules. nih.govnih.gov

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govrsc.org For a series of active 3-amino-3-arylpropanoic acids, a pharmacophore model might consist of features like:

An aromatic ring (from the phenyl group).

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the amine group).

A positive ionizable feature (the amine group).

A hydrophobic region (the propyl group).

This model serves as a 3D query to search databases for other structurally diverse compounds that might have the same biological activity. For this compound, the model would highlight the critical spatial arrangement of its functional groups required for potential biological interactions. mdpi.com

Future Directions and Interdisciplinary Research Opportunities for 3 Amino 3 4 Propylphenyl Propanoic Acid

Sustainable and Green Chemistry Approaches to Synthesis

The future production of 3-Amino-3-(4-propylphenyl)propanoic acid will increasingly rely on sustainable and green chemistry principles to minimize environmental impact and improve efficiency. Key areas of development include biocatalysis and continuous flow chemistry, which offer significant advantages over traditional multi-step synthetic routes that may require hazardous reagents. illinois.eduresearchgate.net

Catalytic methods are at the forefront of green synthesis for β-amino acids. rsc.org Approaches like catalytic asymmetric hydrogenation, Mannich reactions, and conjugate additions are central to producing enantiomerically pure compounds. rsc.org For a β-aryl-β-amino acid like this compound, transition metal catalysis (e.g., using Ruthenium or Rhodium complexes) and organocatalysis present powerful strategies for asymmetric synthesis. Furthermore, "hydrogen borrowing" catalysis, which uses renewable feedstocks like β-hydroxyl acid esters, represents a waste-free route for carbon-nitrogen bond formation. springernature.com

Biocatalytic synthesis, using enzymes or whole microorganisms, is an environmentally benign alternative for producing β-amino acids. numberanalytics.com Enzymes can offer high stereoselectivity, reducing the need for complex purification of isomers. For instance, engineered transaminases could potentially be used for the synthesis of chiral 3-aminoazepanes from ketone precursors, a strategy that could be adapted for this compound. semanticscholar.org

Flow chemistry, or continuous flow synthesis, provides a scalable and efficient platform for amino acid production. acs.orgchemistryviews.org This method allows for rapid reaction optimization, improved safety by handling unstable intermediates in small volumes, and easier scale-up. chemistryviews.orgnih.gov Automated flow chemistry has proven effective for manufacturing long peptide chains and could be adapted for the high-fidelity production of β-amino acid derivatives. nih.govdurham.ac.uk

Table 1: Comparison of Potential Green Synthesis Routes for this compound

| Synthesis Strategy | Core Principle | Potential Advantages | Key Challenges |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Enantioselective hydrogenation of a β-substituted-(amino)acrylate precursor using a chiral metal catalyst (e.g., Ru-BINAP). | High enantiomeric excess (ee%), well-established methodology for β-amino acids. | Requires precious metal catalysts, high-pressure hydrogen gas. |

| Biocatalytic Amination | Use of engineered enzymes (e.g., transaminases) to convert a ketone precursor to the chiral amine. semanticscholar.org | High stereoselectivity, mild reaction conditions, renewable catalyst. | Enzyme discovery and engineering for specific substrate, potential for protein precipitation. semanticscholar.org |

| Continuous Flow Synthesis | Reactants are continuously pumped through a reactor, allowing for precise control over reaction conditions. acs.orgchemistryviews.org | Enhanced safety, rapid optimization, easy scalability, potential for automation. nih.govnih.gov | Initial setup cost, potential for channel clogging with solid byproducts. |

| "Hydrogen Borrowing" Catalysis | Amination of a corresponding β-hydroxyl acid ester using a cooperative catalytic system, generating water as the only byproduct. springernature.com | Atom-economical, waste-free, potential use of bio-derived substrates. | Catalyst development and optimization for the specific substrate. |

Development of Novel Analytical Probes and Sensing Platforms

As this compound is investigated for potential biological activity, the development of specialized analytical tools to detect and quantify it in complex environments becomes crucial. Future research will likely focus on creating novel probes and sensors that are highly sensitive and selective.

Fluorescent probes offer a powerful method for detecting amino acids in biological systems, including live cells. nih.govnih.gov A key opportunity lies in designing "turn-on" fluorescent sensors that are activated upon binding to this compound. This could involve synthesizing a probe with a fluorophore (like rhodamine or pyrene) and a specific recognition element that interacts with the target molecule, leading to a measurable change in fluorescence. nih.govfrontiersin.org Given the compound's structural similarity to GABA, probes designed for GABA analogs could serve as a starting point. nih.govnih.gov For instance, a rhodamine-based probe combined with triphenylamine (B166846) has been developed for the rapid identification of different amino acids, a concept that could be tailored for this specific compound. frontiersin.org

In addition to fluorescence, other sensing platforms could be explored. High-performance liquid chromatography (HPLC) is a standard method for amino acid analysis, but it often requires a pre-column derivatization step using reagents like dansyl chloride to make the amino acids detectable by UV-Vis or fluorescence detectors. mdpi.com Future work could focus on developing more direct and efficient derivatization agents or alternative detection methods compatible with HPLC and mass spectrometry. acs.org

Table 2: Potential Analytical and Sensing Strategies

| Technique | Principle of Detection | Potential Application | Advantages |

|---|---|---|---|

| Fluorescent Probes | A molecule designed to emit light upon binding to the target amino acid. nih.gov | Real-time imaging and quantification in live cells and biofluids. | High sensitivity, non-invasive for cellular studies. |

| HPLC with Derivatization | Chromatographic separation followed by detection after chemical modification to add a chromophore or fluorophore. mdpi.com | Accurate quantification in complex mixtures like food or plasma samples. | High precision and reliability, established methodology. |

| Mass Spectrometry | Direct detection based on the mass-to-charge ratio of the ionized molecule. acs.org | Qualitative and quantitative analysis, structural confirmation. | High specificity and sensitivity, suitable for complex matrices. |

| Electrochemical Sensors | Measurement of current or potential changes resulting from the interaction of the amino acid with a modified electrode. | Rapid, portable, and low-cost detection systems. | Potential for miniaturization and real-time monitoring. |

Integration into Chemical Biology Tools for Molecular Probes

The unique structure of β-amino acids makes them valuable components for creating sophisticated chemical biology tools. nih.govnumberanalytics.com Incorporating this compound into peptides can create peptidomimetics with enhanced stability against degradation by proteases. researchgate.netnih.gov This resistance is a significant advantage for developing peptide-based drugs with improved pharmacokinetic properties. acs.org

Future research could involve substituting this β-amino acid into known bioactive peptide sequences to study its effect on conformation and activity. acs.org The 4-propylphenyl side chain provides a distinct hydrophobic and aromatic character that can be used to probe binding pockets of proteins or receptors.

Furthermore, the compound can be functionalized to serve as a molecular probe. For example, attaching a fluorescent label or a photo-crosslinking agent would allow researchers to track its localization within cells or to identify its binding partners in biological systems. nih.gov Photolabeling with a photoreactive analog, similar to the use of [³H]azietomidate to identify anesthetic binding sites on GABA receptors, could be a powerful strategy to elucidate the molecular targets of this compound. nih.gov

High-Throughput Synthesis and Screening for Academic Libraries

To accelerate the discovery of new applications for this compound, high-throughput synthesis and screening methods are essential. These approaches allow for the rapid creation and evaluation of large libraries of related compounds, which is critical in early-stage drug discovery. mdpi.com

Continuous flow chemistry is particularly well-suited for this purpose. nih.gov An automated flow reactor can be programmed to systematically vary the building blocks used in the synthesis, generating a library of derivatives of the parent compound. nih.govdurham.ac.uk For example, by starting with different aromatic aldehydes or using various protecting groups, a diverse set of analogs can be produced quickly and efficiently.

Once a library is synthesized, it can be screened for biological activity using high-throughput assays. This could involve screening for binding to specific receptors, inhibition of enzymes, or antimicrobial activity. acs.org The integration of automated synthesis with robotic screening platforms creates a powerful workflow for academic and industrial research, enabling the exploration of a much broader chemical space than is possible with traditional methods.

Table 3: Illustrative Example of a High-Throughput Synthesis Library

| Library Member | R1 Group (Aromatic Core) | R2 Group (Amine) | R3 Group (Carboxyl) |

|---|---|---|---|

| Parent Compound | 4-propylphenyl | -NH₂ | -COOH |

| Analog 1 | 4-ethylphenyl | -NH₂ | -COOH |

| Analog 2 | 4-propylphenyl | -NH-CH₃ | -COOH |

| Analog 3 | 4-propylphenyl | -NH₂ | -COOCH₃ |

| Analog 4 | 3,4-dimethylphenyl | -NH₂ | -COOH |

Advanced Spectroscopic Characterization Methodologies

The precise three-dimensional structure and absolute configuration of this compound are critical to understanding its function, especially in a biological context. Advanced spectroscopic techniques offer powerful ways to elucidate these features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis. youtube.com While standard 1D NMR provides basic structural information, 2D NMR techniques like COSY and HSQC can resolve complex structures and assign resonances unambiguously. arxiv.org A significant challenge in chiral molecule analysis is distinguishing between enantiomers. theanalyticalscientist.comhelmholtz.de Advanced NMR methods are being developed to achieve this without the need for chiral derivatizing agents, which can be time-consuming. theanalyticalscientist.comnih.gov One such technique uses parahydrogen-induced hyperpolarization to dramatically enhance NMR signals, allowing for the detection and discrimination of amino acid enantiomers at very low concentrations. nih.govacs.org

Vibrational Circular Dichroism (VCD) is another powerful technique for determining the absolute configuration of chiral molecules in solution. rsc.orgwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light, providing a spectral fingerprint that is highly sensitive to a molecule's 3D structure. nih.govbio-structure.com By comparing experimentally measured VCD spectra with those predicted by quantum-chemical calculations (such as Density Functional Theory), the absolute configuration of a chiral center can be determined with high confidence. rsc.orgbio-structure.com This would be invaluable for confirming the stereochemistry of enantiomerically pure this compound synthesized via asymmetric methods.

Table 4: Comparison of Advanced Spectroscopic Methods

| Method | Information Obtained | Principle | Application to Target Compound |

|---|---|---|---|

| 2D NMR Spectroscopy | Detailed connectivity of atoms, spatial relationships (e.g., through-space NOESY). arxiv.org | Correlation of nuclear spins in two frequency dimensions. | Unambiguous assignment of all proton and carbon signals; conformational analysis. |

| Chiral NMR with Hyperpolarization | Enantiomeric ratio and absolute concentration of chiral molecules in mixtures. nih.govacs.org | Enhances NMR signals by orders of magnitude and uses a chiral catalyst to induce different shifts for each enantiomer. acs.orgresearchgate.net | Quantifying enantiomeric purity after asymmetric synthesis without derivatization. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration (R/S) of chiral centers. wikipedia.org | Measures the difference in absorption of left and right circularly polarized infrared light. nih.gov | Non-destructive determination of the absolute stereochemistry of the chiral center. |

Q & A

Q. Key Considerations :

- Optimize reaction temperature (e.g., 0–25°C) to minimize racemization.

- Monitor intermediates using TLC with ninhydrin staining for amino group detection .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 236.2 (calculated for C₁₂H₁₇NO₂) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced: How does the propyl substituent affect solubility and bioavailability compared to shorter alkyl chains (e.g., methyl or ethyl)?

Q. Data-Driven Analysis :

| Substituent | LogP | Solubility (mg/mL) | BBB Permeation |

|---|---|---|---|

| Propyl (target) | ~2.1* | ~10–15* | Low (predicted) |

| Methyl | ~1.3 | ~30–40 | Moderate |

| Ethyl | ~1.8 | ~20–25 | Low |

Q. Methodological Validation :

- Compare experimental LogP (shake-flask method) with computational predictions (e.g., XLOGP3) .

- Assess permeability using Caco-2 cell monolayers or PAMPA assays .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Q. Root Causes :

- Synthesis Variability : Impurities (e.g., diastereomers) from incomplete chiral resolution may skew bioactivity.

- Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO) can alter receptor binding outcomes.

Q. Resolution Strategies :

Orthogonal Purification : Combine ion-exchange chromatography with preparative HPLC to eliminate trace impurities .

Dose-Response Repetition : Test multiple batches in triplicate using standardized protocols (e.g., fixed pH 7.4, 37°C) .

Structural Confirmation : Use X-ray crystallography or circular dichroism to verify stereochemical integrity .

Basic: What storage conditions ensure long-term stability?

Q. Best Practices :

Q. Stability Monitoring :

Advanced: How to design structure-activity relationship (SAR) studies for enzyme inhibition?

Q. Methodological Framework :

Analog Synthesis : Prepare derivatives with substituents at the phenyl ring (e.g., nitro, fluoro) or modified alkyl chains.

Enzyme Assays :

- Kinetic Analysis : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) .

- Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with catalytic residues) .

Data Interpretation :

- Correlate electronic effects (Hammett σ values) of substituents with inhibitory potency.

- Validate hypotheses with site-directed mutagenesis of target enzymes .

Advanced: What computational tools predict metabolic pathways for this compound?

Q. Tools and Workflows :

- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify potential oxidation sites (e.g., propyl chain or aromatic ring) .

- Phase II Metabolism : Predict glucuronidation or sulfation using BioTransformer 3.0.

- Validation : Incubate with human liver microsomes and analyze metabolites via UPLC-QTOF-MS .

Basic: What safety precautions are required for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products